molecular formula C14H15N5O6S B13802869 Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- CAS No. 77952-77-3

Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-

Cat. No.: B13802869
CAS No.: 77952-77-3
M. Wt: 381.37 g/mol
InChI Key: XQUIWHSINICZJU-UHFFFAOYSA-N
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Description

Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an acetamide group, a methoxy group, and a nitro group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the methoxy and nitro groups. The final step involves the formation of the acetamide group through acylation reactions. Common reagents used in these reactions include acetic anhydride, methanol, and nitric acid under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or activator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxy-3-nitrophenyl)acetamide
  • 4-Acetamido-3-nitroanisole
  • 4-Methoxy-2-nitroacetanilide

Uniqueness

Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

CAS No.

77952-77-3

Molecular Formula

C14H15N5O6S

Molecular Weight

381.37 g/mol

IUPAC Name

2-[3-[(4-methoxy-3-nitrophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide

InChI

InChI=1S/C14H15N5O6S/c1-8-16-13(19(23)24)14(26-7-12(15)20)17(8)6-9-3-4-11(25-2)10(5-9)18(21)22/h3-5H,6-7H2,1-2H3,(H2,15,20)

InChI Key

XQUIWHSINICZJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC2=CC(=C(C=C2)OC)[N+](=O)[O-])SCC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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